Tifenazoxide - 279215-43-9

Tifenazoxide

Catalog Number: EVT-285327
CAS Number: 279215-43-9
Molecular Formula: C9H10ClN3O2S2
Molecular Weight: 291.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tifenazoxide is a thiadiazine derivative with hypoglycemic activity. Like sulfonylureas, tifenazoxide binds to ATP-sensitive inwardly-rectifier potassium Kir6.2/SUR1 (IKATP) channels on the membrane of pancreatic beta cells and stimulates insulin release to reduce blood glucose levels.
Molecular Structure Analysis

Tifenazoxide's molecular structure includes key features that facilitate its interaction with KATP channels. The compound primarily targets the sulfonylurea receptor (SUR) and inward rectifier potassium (Kir6.2) subunits of these channels. The assembly of these subunits forms hetero-octameric complexes that are essential for the functional properties of KATP channels . While detailed structural data specific to Tifenazoxide is limited, its classification as a KATP channel opener suggests that it possesses structural motifs conducive to binding and activating these ion channels.

Chemical Reactions Analysis

Tifenazoxide undergoes several chemical reactions primarily related to its activity as a KATP channel opener. The compound interacts specifically with the SUR1/Kir6.2 subunits of KATP channels, leading to significant changes in channel conformation and ion flux . These interactions result in hyperpolarization of cell membranes and inhibition of glucose-stimulated insulin release, which are critical for maintaining glucose homeostasis in diabetic conditions.

Mechanism of Action

The mechanism of action of Tifenazoxide involves its selective opening of KATP channels, which leads to hyperpolarization of pancreatic beta cell membranes. This hyperpolarization inhibits calcium influx, subsequently reducing insulin secretion . The compound's action affects several biochemical pathways, notably those involved in insulin release and glucose metabolism. In vivo studies have demonstrated that Tifenazoxide can alleviate mitochondrial dysfunction associated with diabetes by restoring normal mitochondrial morphology and function .

Pharmacokinetics

Tifenazoxide is known to be orally active, making it suitable for therapeutic applications aimed at managing diabetes .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Tifenazoxide are not exhaustively documented, it is characterized as a potent activator of KATP channels. Its solubility, stability under physiological conditions, and other relevant properties are essential for its effectiveness as a pharmacological agent . The compound's interactions with cellular components also suggest that it can influence various metabolic pathways related to energy production and insulin regulation.

Applications

Tifenazoxide has significant applications in scientific research, particularly in the areas of diabetes management and ion channel studies. Its ability to modulate glucose homeostasis makes it a valuable tool for studying the underlying mechanisms of diabetes and potential therapeutic interventions .

Scientific Research Applications

  • Diabetes Research: Tifenazoxide is used to explore mechanisms related to insulin secretion and glucose metabolism.
  • Ion Channel Studies: As a selective opener of KATP channels, it provides insights into the functional dynamics of these channels across different tissues.
  • Mitochondrial Function: Research indicates that Tifenazoxide may help restore mitochondrial function in diabetic models, highlighting its potential therapeutic benefits .
Introduction to Tifenazoxide as a Pharmacological Tool

Historical Context of KATP Channel Modulators in Metabolic Research

ATP-sensitive potassium (KATP) channels, discovered in cardiac muscle in 1983 [4], serve as critical metabolic sensors by coupling cellular energetics to membrane excitability. These hetero-octameric complexes consist of pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B). Pancreatic β-cell KATP channels (Kir6.2/SUR1) regulate glucose-stimulated insulin secretion (GSIS) by modulating membrane potential and calcium influx [1] [6]. Early KATP modulators like diazoxide (a non-selective opener) and glibenclamide (a non-selective inhibitor) revolutionized diabetes management but suffered from significant limitations:

  • Diazoxide activates both pancreatic (SUR1) and vascular (SUR2B) KATP channels, causing hypotension and edema [1] [4]
  • Low potency (EC₅₀ ~31 μM) necessitates high concentrations, increasing off-target risks [2]
  • Non-specific effects on other ion channels (e.g., voltage-gated Ca²⁺ channels) [5]

The quest for SUR1-selective modulators became imperative to dissect pancreatic β-cell physiology without confounding cardiovascular effects. First-generation agents like NN414 (later named Tifenazoxide) emerged from targeted drug discovery programs aiming to overcome these limitations [2].

Table 1: Evolution of Major KATP Channel Modulators in Metabolic Research

CompoundTarget SubunitsPrimary UseKey Limitations
Diazoxide (1960s)SUR1/SUR2BHyperinsulinismHypotension, edema, low potency (EC₅₀ 31μM)
Glibenclamide (1980s)SUR1/SUR2Type 2 diabetesHypoglycemia, cardiovascular effects
Cromakalim (1990s)SUR2-specificHypertension (experimental)No pancreatic specificity
Tifenazoxide (NN414)SUR1/Kir6.2-specificMetabolic research toolHigh selectivity minimizes off-target effects

Tifenazoxide’s Classification as a SUR1-Specific Opener

Tifenazoxide (NN414) is a potent, orally active KATP channel opener with exceptional selectivity for SUR1/Kir6.2 complexes. Key pharmacological characteristics include:

  • Subunit Specificity: Activates Kir6.2/SUR1 channels (EC₅₀ 0.45 μM) but not Kir6.2/SUR2A or Kir6.2/SUR2B isoforms, as confirmed in Xenopus oocyte electrophysiology [2]. This distinguishes it from diazoxide (EC₅₀ 31 μM for SUR1) and pinacidil (SUR2-specific).
  • Mechanism of Action: Hyperpolarizes βTC3 cell membranes by opening KATP channels, reducing calcium influx and insulin exocytosis [2]. Direct activation occurs in inside-out macropatch configurations, confirming no requirement for soluble cytosolic factors.
  • Potency Advantage: Inhibits glucose-stimulated insulin release in βTC6 cells with IC₅₀ 0.15 μM – >100-fold more potent than diazoxide (IC₅₀ >100 μM) [2].
  • Structural Basis: The xanthine-derived chemical scaffold (C9H10ClN3O2S2) enables high-affinity interaction with SUR1’s transmembrane domains, avoiding SUR2-binding residues [2] [5].

Table 2: Functional Selectivity Profile of Tifenazoxide vs. Reference Openers

ParameterTifenazoxideDiazoxidePinacidil
SUR1 Activation (EC₅₀)0.45 μM31 μM>300 μM
SUR2A ActivationNo effectWeakStrong
β-cell Hyperpolarization100 nM10 μMInactive
VasorelaxationAbsentSignificantSignificant

Therapeutic Rationale for SUR1-Targeted Interventions

The SUR1/Kir6.2 selectivity of Tifenazoxide provides a blueprint for targeting pathologies involving dysregulated insulin secretion:

  • Congenital Hyperinsulinism (CHI): Loss-of-function SUR1 mutations cause unregulated insulin release. Tifenazoxide’s high SUR1 potency inhibits insulin secretion in human islets at 100-fold lower concentrations than diazoxide [2], suggesting therapeutic potential for diazoxide-unresponsive CHI.
  • Type 2 Diabetes (T2D) Pathophysiology: Chronic hyperinsulinemia drives insulin resistance. In male Vancouver Diabetic Fatty (VDF) Zucker rats, Tifenazoxide (1.5 mg/kg orally twice daily) reduced basal hyperglycemia, improved glucose tolerance, and attenuated hyperinsulinemia during OGTT [2]. Mechanistically, intermittent β-cell "rest" preserves function and insulin sensitivity.
  • Neuroprotection: SUR1 also associates with TRPM4 to form NCCa-ATP channels upregulated in CNS injury [3] [8]. Though not Tifenazoxide’s primary use, its brain penetrance [5] hints at applications beyond metabolism.
  • Molecular Rescue: Some SUR1 mutations (e.g., trafficking defects) are rescued by inhibitors (glibenclamide), but not openers [10]. Tifenazoxide’s distinct binding may address activator-responsive mutations.

The compound’s effects on glucose homeostasis occur via:

  • Acute GSIS inhibition via β-cell membrane hyperpolarization
  • Long-term β-cell preservation by reducing metabolic stress
  • Improved insulin sensitivity via mitigated hyperinsulinemia

Table 3: Key Research Applications of Tifenazoxide

Pathophysiological ContextMechanistic InsightExperimental Evidence
β-cell Rest StrategyPrevents exhaustion in insulin resistanceImproved insulin secretion ex vivo in VDF rat islets
SUR1 Mutation AnalysisDistinguishes functional vs. trafficking defectsActivates wild-type but not SUR2-linked mutant channels
Islet TransplantationRedects hypoxia-induced insulin leakageInhibits insulin release in isolated human islets
Cantu Syndrome ResearchContrasts SUR2 gain-of-function phenotypesNo vascular effects confirm SUR1/SUR2 dichotomy

Properties

CAS Number

279215-43-9

Product Name

Tifenazoxide

IUPAC Name

6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine

Molecular Formula

C9H10ClN3O2S2

Molecular Weight

291.8 g/mol

InChI

InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13)

InChI Key

KYSFUHHFTIGRJN-UHFFFAOYSA-N

SMILES

CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2

Solubility

Soluble in DMSO

Synonyms

Tifenazoxide; NN 414; NN-414; NN414

Canonical SMILES

CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2

Isomeric SMILES

CC1(CC1)NC2=NS(=O)(=O)C3=C(N2)C=C(S3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.